molecular formula C10H18O B2990459 4-Cyclohexylbutan-2-one CAS No. 2316-85-0

4-Cyclohexylbutan-2-one

Cat. No.: B2990459
CAS No.: 2316-85-0
M. Wt: 154.253
InChI Key: IRQGFFDNBUXBLR-UHFFFAOYSA-N
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Description

4-Cyclohexylbutan-2-one is an organic compound with the molecular formula C10H18O. It is a ketone characterized by a cyclohexyl group attached to a butanone backbone. This compound is known for its unique structural properties, which include a six-membered cyclohexane ring and a ketone functional group. The compound is used in various chemical and industrial applications due to its distinctive chemical properties.

Scientific Research Applications

4-Cyclohexylbutan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.

    Industry: It is used in the production of fragrances, flavors, and as a solvent in chemical processes.

Safety and Hazards

The safety symbols for 4-Cyclohexylbutan-2-one under the Globally Harmonized System (GHS) include GHS06. The hazard statements include H319, H301, H335, and H315 . Precautionary measures include avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

4-Cyclohexylbutan-2-one has been suggested for use as a fragrance . This indicates potential future directions in the fragrance industry.

Relevant Papers The most relevant paper retrieved is a patent titled “this compound AS A FRAGRANCE” which suggests the use of this compound as a fragrance . Another patent titled “4-Cyclohexyl-2-butanol as an odiferous substance” describes the use of a similar compound, 4-Cyclohexyl-2-butanol, as a fragrance substance .

Mechanism of Action

Mode of Action

It’s important to note that the mode of action of a compound refers to how it interacts with its target and the changes that result from this interaction .

Biochemical Pathways

The biochemical pathways affected by 4-Cyclohexylbutan-2-one are not yet known. Biochemical pathways refer to the series of chemical reactions occurring within a cell. In each pathway, a principal chemical is modified by chemical reactions. These modifying reactions are facilitated by enzymes .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. This would involve understanding how the compound affects the function of cells at the molecular level .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Cyclohexylbutan-2-one can be synthesized through several methods. One common synthetic route involves the alkylation of cyclohexylmagnesium bromide with butanone. The reaction typically occurs under anhydrous conditions and requires the use of a suitable solvent such as diethyl ether or tetrahydrofuran. The reaction is carried out at low temperatures to ensure the stability of the Grignard reagent.

Industrial Production Methods: In industrial settings, this compound can be produced through catalytic hydrogenation of cyclohexylbutanone precursors. This method involves the use of hydrogen gas and a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The process is optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclohexylbutan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield alcohols. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The ketone group in this compound can undergo nucleophilic substitution reactions, particularly with organometallic reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Grignard reagents in anhydrous conditions.

Major Products Formed:

    Oxidation: Cyclohexylbutanoic acid.

    Reduction: 4-Cyclohexylbutanol.

    Substitution: Various substituted cyclohexylbutanones depending on the nucleophile used.

Comparison with Similar Compounds

4-Cyclohexylbutan-2-one can be compared with other similar compounds such as:

    Cyclohexylacetone: Similar structure but with a shorter carbon chain.

    Cyclohexylpropanone: Another ketone with a different carbon chain length.

    Cyclohexylmethylketone: Differing in the position of the ketone group.

Uniqueness: this compound is unique due to its specific carbon chain length and the position of the cyclohexyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific chemical syntheses and industrial applications.

Properties

IUPAC Name

4-cyclohexylbutan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-9(11)7-8-10-5-3-2-4-6-10/h10H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRQGFFDNBUXBLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1CCCCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2316-85-0
Record name 4-CYCLOHEXYLBUTAN-2-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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